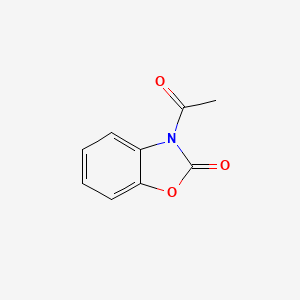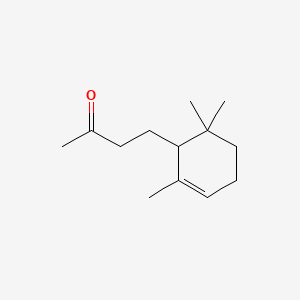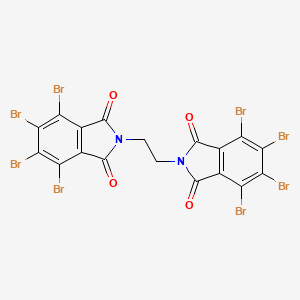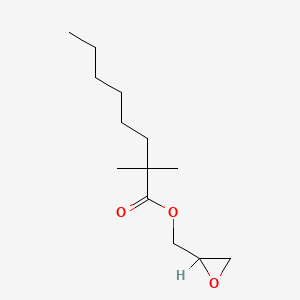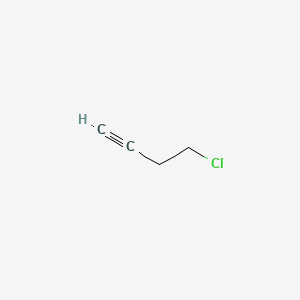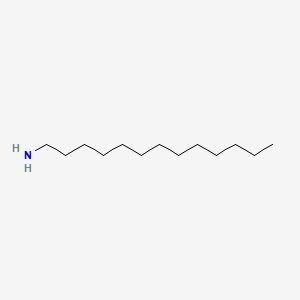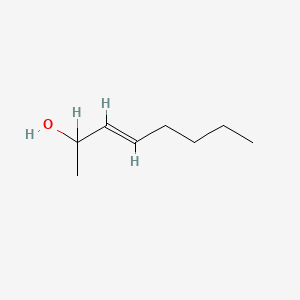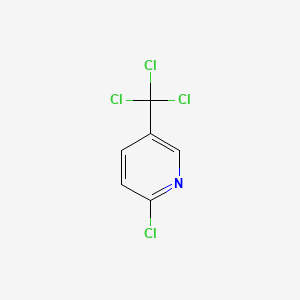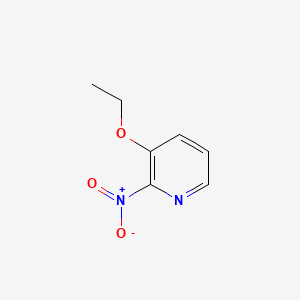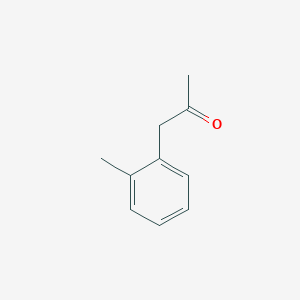
1-(2-メチルフェニル)プロパン-2-オン
概要
説明
1-(2-Methylphenyl)propan-2-one, also known as 2-Methylphenylacetone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid that is soluble in organic solvents and has a pleasant odor. This compound is a substituted benzene derivative, consisting of an acetone group attached to a 2-methylphenyl group. It is used in various chemical syntheses and has significant industrial and research applications.
科学的研究の応用
1-(2-Methylphenyl)propan-2-one has diverse applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of certain medicinal compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
Target of Action
Similar compounds such as cathinone derivatives, which have structural similarities with phenethylamine, display psychoactive properties by inhibiting protein-transporting monoamines (dopamine, noradrenaline, and serotonin) of the synaptic gap .
Mode of Action
It’s known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that similar compounds like phenylacetone, a metabolite of amphetamine and methamphetamine, are involved in the biodegradation of amphetamine .
Pharmacokinetics
Similar compounds like phenylacetone occur as a metabolite of amphetamine and methamphetamine via fmo3-mediated oxidative deamination .
Result of Action
Similar compounds like phenylacetone are oxidized to benzoic acid, which is converted to hippuric acid by glycine n-acyltransferase (glyat) enzymes prior to excretion .
Action Environment
It’s known that similar compounds like phenylacetone are soluble in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)propan-2-one can be synthesized through several methods. One common laboratory synthesis involves the Friedel-Crafts alkylation of acetone with 2-methylbenzyl chloride in the presence of an aluminum chloride catalyst . Another method involves the ketonic decarboxylation of 2-methylphenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Industrial Production Methods: Industrially, 1-(2-Methylphenyl)propan-2-one is produced via the gas-phase ketonic decarboxylation of 2-methylphenylacetic acid. This process involves the use of acetic acid and a ceria-alumina solid acid catalyst at elevated temperatures .
化学反応の分析
Types of Reactions: 1-(2-Methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-Methylbenzoic acid or 2-Methylbenzophenone.
Reduction: 1-(2-Methylphenyl)propan-2-ol.
Substitution: Various substituted benzene derivatives depending on the substituent used.
類似化合物との比較
1-(2-Methylphenyl)propan-2-one can be compared with other similar compounds such as:
Phenylacetone: Similar in structure but lacks the methyl group on the benzene ring.
2-Methyl-1-phenyl-1-propanone: Similar but with a different position of the methyl group.
1-Phenyl-2-propanone: Lacks the methyl group on the benzene ring and has different reactivity.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence or absence of specific substituents.
特性
IUPAC Name |
1-(2-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPDLDAOMBERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370131 | |
| Record name | 1-(2-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51052-00-7 | |
| Record name | 1-(2-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




